Cas no 58497-41-9 (Benzoic acid, 2-benzoyl-3,6-dichloro-)

Benzoic acid, 2-benzoyl-3,6-dichloro- structure
58497-41-9 structure
Product Name:Benzoic acid, 2-benzoyl-3,6-dichloro-
CAS No:58497-41-9
MF:C14H8Cl2O3
MW:295.117522239685
CID:5735785
Update Time:2025-04-23

Benzoic acid, 2-benzoyl-3,6-dichloro- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-benzoyl-3,6-dichloro-
    • Inchi: 1S/C14H8Cl2O3/c15-9-6-7-10(16)12(14(18)19)11(9)13(17)8-4-2-1-3-5-8/h1-7H,(H,18,19)
    • InChI Key: ONGFUXPJXRWFTH-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=C(Cl)C=CC(Cl)=C1C(=O)C1=CC=CC=C1

Experimental Properties

  • Density: 1.446±0.06 g/cm3(Predicted)
  • Melting Point: 168.5 °C(Solv: benzene (71-43-2))
  • Boiling Point: 487.3±45.0 °C(Predicted)
  • pka: 1.85±0.25(Predicted)

Additional information on Benzoic acid, 2-benzoyl-3,6-dichloro-

Benzoic acid, 2-benzoyl-3,6-dichloro- (CAS No. 58497-41-9): A Comprehensive Overview of Its Chemical Properties and Emerging Applications

Benzoic acid, 2-benzoyl-3,6-dichloro-, identified by its CAS number 58497-41-9, is a halogenated derivative of benzoic acid that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its two benzoyl groups and two chlorine atoms at the 3rd and 6th positions of the benzene ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The structural features of Benzoic acid, 2-benzoyl-3,6-dichloro- contribute to its reactivity and versatility in chemical transformations. The presence of the benzoyl groups enhances its ability to participate in condensation reactions, while the chlorine atoms provide sites for nucleophilic substitution, allowing for further functionalization. These properties have made it a useful building block in the development of novel compounds with potential therapeutic applications.

In recent years, there has been growing interest in exploring the pharmacological potential of halogenated benzoic acid derivatives. Studies have demonstrated that such compounds can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The halogen atoms in Benzoic acid, 2-benzoyl-3,6-dichloro- are particularly significant, as they can influence the compound's interactions with biological targets by enhancing lipophilicity and metabolic stability.

One of the most promising areas of research involving Benzoic acid, 2-benzoyl-3,6-dichloro- is its application in the development of anticancer agents. Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines by interfering with key cellular processes such as DNA replication and cell cycle progression. The benzoyl groups are believed to play a crucial role in these interactions by forming hydrogen bonds with specific amino acid residues in target proteins.

The synthesis of Benzoic acid, 2-benzoyl-3,6-dichloro- typically involves multi-step organic reactions starting from commercially available benzoic acid derivatives. The introduction of chlorine atoms at the 3rd and 6th positions is often achieved through electrophilic aromatic substitution reactions using appropriate chlorinating agents. The subsequent benzoylation step requires careful control of reaction conditions to ensure high yield and purity.

The chemical stability of Benzoic acid, 2-benzoyl-3,6-dichloro- under various storage conditions is another important consideration. This compound should be stored in a cool, dry place away from direct sunlight to prevent degradation. Solubility studies have shown that it exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate, which makes it convenient for use in solution-based synthetic protocols.

In addition to its pharmaceutical applications, Benzoic acid, 2-benzoyl-3,6-dichloro- has also found utility in materials science. Its ability to form coordination complexes with transition metals has been explored for applications in catalysis and material design. These complexes can exhibit enhanced catalytic activity in various organic transformations, making them valuable tools for industrial processes.

The environmental impact of halogenated benzoic acids is an area of increasing concern. While these compounds offer numerous benefits in synthetic chemistry and drug development, their persistence in the environment must be carefully managed. Research is ongoing to develop more sustainable synthetic routes that minimize the use of hazardous reagents and reduce waste generation.

The future prospects for Benzoic acid, 2-benzoyl-3,6-dichloro- are bright, with ongoing studies aimed at expanding its applications across multiple domains. Advances in computational chemistry are expected to play a significant role in predicting the biological activity of new derivatives and optimizing their structures for improved efficacy. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible benefits for society.

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